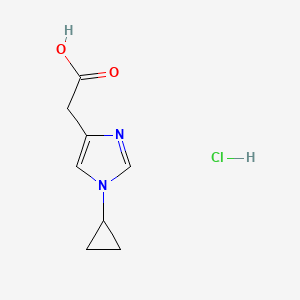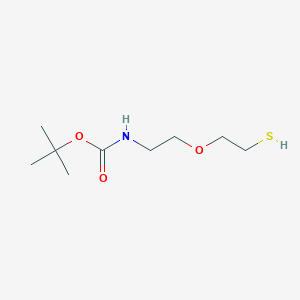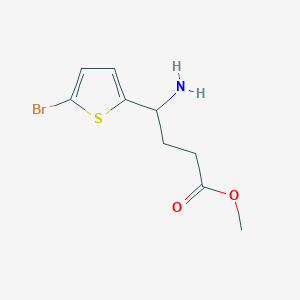
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Amination: The brominated thiophene undergoes an amination reaction to introduce the amino group.
Esterification: The resulting amino-thiophene derivative is then esterified with methyl butanoate under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine substituent or the ester group.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include debrominated or reduced ester derivatives.
Substitution: Products will vary depending on the nucleophile used.
科学研究应用
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
相似化合物的比较
Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate: Similar structure but with a chlorine substituent instead of bromine.
Methyl 4-amino-4-(5-fluorothiophen-2-yl)butanoate: Similar structure but with a fluorine substituent instead of bromine.
Methyl 4-amino-4-(5-iodothiophen-2-yl)butanoate: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine substituent can also affect the compound’s electronic properties, making it distinct from its halogenated analogs.
属性
分子式 |
C9H12BrNO2S |
|---|---|
分子量 |
278.17 g/mol |
IUPAC 名称 |
methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3 |
InChI 键 |
HTRHBTDOTVDBOO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(C1=CC=C(S1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


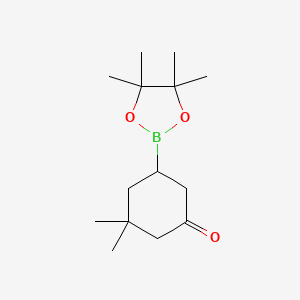
![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)

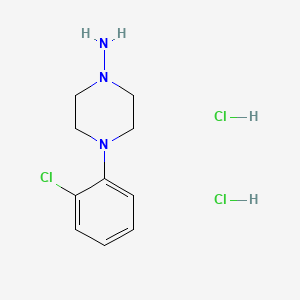
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)

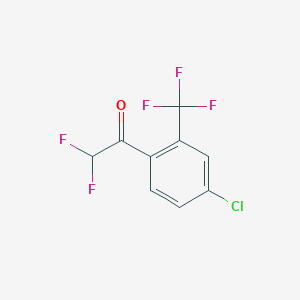

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
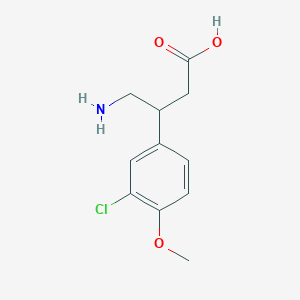
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
